Chlorphentermine hydrochloride is a sympathomimetic agent, meaning it mimics the effects of neurotransmitters like adrenaline and noradrenaline in the sympathetic nervous system. [] It has been utilized in scientific research primarily for its effects on the cardiovascular system and smooth muscle tissue. []
7.1 Cardiovascular Research: Chlorphentermine hydrochloride has been employed in research to investigate its effects on the cardiovascular system, particularly its impact on heart rate, blood pressure, and coronary blood flow. [] Studies comparing its cardiovascular activity to similar compounds like diethylpropion and d-amphetamine have been conducted. []
7.2 Smooth Muscle Research: This compound has been utilized in research to study its effects on both vascular and non-vascular smooth muscle. [] Researchers have investigated its potential to induce relaxation or contraction in these muscle types. []
7.3 Pulmonary Research: Chlorphentermine hydrochloride has been studied for its effects on the lungs. Notably, research has focused on its potential to induce pulmonary histiocytosis, a condition characterized by the accumulation of specific immune cells in the lungs. [, ]
7.4 Metabolism and Excretion Studies: Research has also focused on understanding the metabolism and excretion of Chlorphentermine hydrochloride in humans. [] These studies aimed to determine how the compound is broken down in the body and subsequently eliminated. []
Chlorphentermine hydrochloride is classified as a small molecule sympathomimetic agent. It is chemically related to amphetamines and was primarily used in the past for weight loss due to its appetite-suppressing effects. The compound is also known by several synonyms, including 4-chloro-alpha,alpha-dimethylphenethylamine and chlorphenterminum. Its chemical formula is with a molecular weight of approximately 183.68 g/mol .
The synthesis of chlorphentermine hydrochloride typically involves the alkylation of 4-chlorobenzaldehyde with a suitable amine. One common method includes the following steps:
The reaction conditions typically require careful control of temperature and pH to optimize yield and purity .
Chlorphentermine hydrochloride has a distinct molecular structure characterized by a phenethylamine backbone with a chlorine substituent at the para position of the aromatic ring. The structural formula can be represented as follows:
The compound features one chiral center at the carbon adjacent to the amine group, which can exist in two enantiomeric forms. The presence of the chlorine atom significantly influences its pharmacological properties by enhancing lipophilicity and receptor binding affinity .
Chlorphentermine hydrochloride can participate in various chemical reactions typical for amines and substituted phenyl compounds:
These reactions are essential for developing new pharmacological agents based on the chlorphentermine scaffold .
Chlorphentermine hydrochloride acts primarily as a sympathomimetic agent, stimulating the central nervous system similarly to amphetamines. Its mechanism involves:
Research indicates that chlorphentermine may also influence serotonin pathways, although this effect is less pronounced compared to other sympathomimetics .
Chlorphentermine hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and its formulation in pharmaceutical products .
Chlorphentermine hydrochloride, chemically designated as 1-(4-chlorophenyl)-2-methylpropan-2-amine hydrochloride, was first synthesized in 1954 through strategic molecular modification of the phentermine structure [2] [6]. As the para-chloro derivative of phentermine, this compound was developed specifically to enhance anorectic properties while theoretically reducing stimulant effects. Early pharmacological characterization revealed a fundamentally different mechanism from its parent compound: while phentermine functioned primarily as a norepinephrine and dopamine releasing agent, chlorphentermine demonstrated highly selective serotonin-releasing activity [2].
The compound's development occurred during a period of intense interest in amphetamine derivatives for weight management. Researchers noted that the addition of the chlorine atom at the para position of the phenyl ring significantly altered the compound's receptor affinity profile. In vitro studies using rat brain synaptosomes demonstrated chlorphentermine's exceptional selectivity for serotonin release (EC₅₀ = 18.2-30.9 nM) over norepinephrine (EC₅₀ >10,000 nM) and dopamine (EC₅₀ = 935-2,650 nM) [2]. This selective serotonergic activity distinguished it from contemporaneous anorectics and formed the basis for its initial therapeutic promise.
Table 1: Key Developmental Milestones of Chlorphentermine Hydrochloride
Year | Development Milestone | Significance |
---|---|---|
1954 | Initial synthesis described | Creation of para-chloro derivative of phentermine |
Early 1960s | Clinical development initiated | Investigation as novel anorectic agent |
1962 | Market introduction (brands: Apsedon, Desopimon, Lucofen) | First availability for obesity treatment |
1960s | Mechanism clarification | Identification as selective serotonin releasing agent (SSRA) |
Behavioral studies in animal models further differentiated chlorphentermine from typical amphetamines. Unlike dextroamphetamine and phentermine, chlorphentermine did not stimulate locomotor activity, induce stereotypies, or reverse reserpine-induced behavioral depression [2]. Crucially, it demonstrated negligible self-administration in animal models, suggesting low abuse potential despite its structural relationship to amphetamine. This pharmacological profile positioned chlorphentermine as a potentially safer alternative to existing stimulant anorectics during the early phase of its clinical adoption.
Chlorphentermine entered global markets under various brand names including Apsedon, Desopimon, and Lucofen in the early 1960s [2]. Its adoption coincided with growing demand for pharmaceutical solutions to obesity and the perception of improved safety relative to amphetamines. The drug gained regulatory approval in numerous countries, including the United States, United Kingdom, and various European nations, reflecting initial confidence in its therapeutic profile.
However, emerging preclinical data revealed concerning pathological changes in the lungs of laboratory animals treated with chlorphentermine [1]. These findings triggered regulatory reevaluations across multiple jurisdictions:
The pulmonary complications observed in animal models raised substantial concerns about the wisdom of continued clinical use [1] [2]. Regulatory agencies faced mounting pressure to balance therapeutic need against emerging safety signals in the context of other anorectic agents. The withdrawal of chlorphentermine occurred against the backdrop of several high-profile anorectic safety crises, most notably the aminorex-associated pulmonary hypertension epidemic in Europe (1965-1972) and the later fenfluramine/phentermine (fen-phen) valvulopathy crisis [3].
Table 2: Global Regulatory Timeline for Chlorphentermine Hydrochloride
Country/Region | Adoption Period | Withdrawal Timeline | Primary Regulatory Concerns |
---|---|---|---|
United States | Early 1960s | 1969 (initial), ~2004 (final) | Pulmonary toxicity signals |
United Kingdom | Early 1960s | 1974 | Preclinical pulmonary changes |
European Markets | Early 1960s | Mid-late 1970s | Pulmonary hypertension risk |
Canada | Not specified | Schedule IV controlled substance | Structural similarity to withdrawn drugs |
The public health implications of chlorphentermine's withdrawal extended beyond this single compound. It contributed to a paradigm shift in obesity pharmacovigilance, highlighting the necessity of long-term post-marketing surveillance for anorectic agents [3]. Regulatory agencies began implementing more rigorous requirements for cardiovascular and pulmonary safety assessments of obesity medications, establishing new precedents for drug evaluation in this therapeutic area. The chlorphentermine experience demonstrated how preclinical findings could drive regulatory decisions even without definitive human epidemiology when mechanisms suggested plausible serious risk.
Chlorphentermine's regulatory trajectory diverged significantly from structurally and mechanistically related anorectics, providing important insights into evolving risk-benefit assessments:
Phentermine (Parent Compound): Retained market position despite chlorphentermine withdrawal. Phentermine's different mechanism as a norepinephrine-dopamine releasing agent (NDRA) with minimal serotonergic activity appeared to lack the pulmonary toxicity signals associated with serotonergic anorectics. This mechanistic distinction likely contributed to its continued regulatory acceptance with schedule IV status in the US [2] [5].
Aminorex: Withdrawn rapidly following epidemic of pulmonary hypertension cases in Europe. Though mechanistically distinct from chlorphentermine (primarily norepinephrine release), its association with hundreds of cases of pulmonary hypertension established a concerning precedent for anorectic agents [3].
Fenfluramine/Dexfenfluramine: Withdrawn in 1997 due to cardiac valvulopathy risk. These serotonergic agents demonstrated direct 5-HT₂B receptor agonism, unlike chlorphentermine, which showed negligible activity at this receptor (EC₅₀ >10,000 nM) [2]. This suggested that serotonin release alone might pose different risks than receptor agonism.
Table 3: Mechanistic and Regulatory Comparison of Selected Anorectics
Compound | Primary Mechanism | Pulmonary Toxicity Signal | Cardiac Valvulopathy Risk | Current Regulatory Status |
---|---|---|---|---|
Chlorphentermine | Selective SRA | Preclinical evidence | Not established | Withdrawn globally |
Phentermine | NDRA | Not identified | Not established | Schedule IV (US), Available |
Aminorex | Norepinephrine releaser | Clinical epidemics | Not established | Withdrawn globally |
Fenfluramine | SRA + 5-HT₂B agonist | Not primary concern | Established | Withdrawn globally |
Diethylpropion | NDRA | Minimal | Not established | Schedule IV (US), Available |
The regulatory divergence between chlorphentermine and its structural analog phentermine underscores how minor molecular modifications can substantially alter pharmacological profiles and regulatory outcomes. Chlorphentermine's para-chloro substitution transformed it from a primarily noradrenergic compound to a selective serotonergic agent with distinct safety concerns. This structure-activity relationship became a cautionary example in medicinal chemistry, demonstrating that targeted modifications intended to improve selectivity might unintentionally introduce novel safety concerns [2].
The compound's status as a Schedule III controlled substance in the United States despite its lack of significant abuse potential reflects regulatory classification based on structural similarity rather than actual pharmacological properties. This illustrates how regulatory categorization sometimes lags behind pharmacological understanding, creating discrepancies between a drug's actual risk profile and its legal status [2] [5]. The chlorphentermine experience ultimately contributed to more nuanced approaches in scheduling decisions that increasingly consider actual abuse liability data rather than structural analogy alone.
Table 4: Structural Analogs of Chlorphentermine and Their Development Status
Structural Analog | Key Structural Differences | Development Status | Primary Indication |
---|---|---|---|
Clortermine | Beta-chloro substitution | Marketed (limited) | Anorectic |
Cericlamine | Dichloro substitution | Investigational | Antidepressant |
Etolorex | Ethyl carbamate prodrug | Withdrawn | Anorectic |
MDPH | Methylenedioxy extension | Investigational | Research chemical |
PCA | Primary amine, no dimethyl | Not developed | Serotonergic neurotoxin |
The historical trajectory of chlorphentermine hydrochloride illustrates the complex interplay between pharmacological innovation, regulatory science, and evolving safety standards in obesity therapeutics. Its development, adoption, and withdrawal represent a significant chapter in the history of anorectic agents that continues to inform contemporary approaches to obesity pharmacotherapy development and regulation.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9